molecular formula C12H17ClN2 B1492136 4-Chloro-2-cyclopropyl-6-neopentylpyrimidine CAS No. 2097969-26-9

4-Chloro-2-cyclopropyl-6-neopentylpyrimidine

Cat. No.: B1492136
CAS No.: 2097969-26-9
M. Wt: 224.73 g/mol
InChI Key: JMUMPGLMHVOCTG-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropyl-6-neopentylpyrimidine is a substituted pyrimidine derivative characterized by three distinct functional groups: a chlorine atom at position 4, a cyclopropyl group at position 2, and a bulky neopentyl (2,2-dimethylpropyl) group at position 4. Pyrimidines are heterocyclic aromatic compounds with wide applications in pharmaceuticals, agrochemicals, and materials science. While direct studies on this compound are scarce in the provided evidence, its analogs and structural relatives offer insights into its properties and applications.

Properties

IUPAC Name

4-chloro-2-cyclopropyl-6-(2,2-dimethylpropyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c1-12(2,3)7-9-6-10(13)15-11(14-9)8-4-5-8/h6,8H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUMPGLMHVOCTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=CC(=NC(=N1)C2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-2-cyclopropyl-6-neopentylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in pharmaceutical applications. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.

The molecular formula of this compound is C12H18ClN3C_{12}H_{18}ClN_3. Its unique structure includes a chlorinated pyrimidine ring, which is essential for its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₂H₁₈ClN₃
Molecular Weight241.74 g/mol
SolubilitySoluble in organic solvents

The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes. Research indicates that this compound can inhibit phospholipase D (PLD), an enzyme involved in lipid metabolism and signaling pathways. The inhibition of PLD can lead to significant biological effects, including modulation of inflammatory responses and potential anticancer properties .

Structure-Activity Relationship (SAR)

Studies have shown that modifications to the pyrimidine structure can significantly alter its biological activity. The presence of the cyclopropyl and neopentyl groups enhances lipophilicity and binding affinity to target enzymes, thereby increasing potency. For instance, the introduction of different substituents at the 2 and 6 positions has been explored to optimize the compound's inhibitory effects on PLD .

Table: Structure-Activity Relationship Studies

CompoundR1 (Position 2)R2 (Position 6)IC50 (nM)
This compoundCyclopropylNeopentyl72
LEI-401MethylphenethylamineHydroxypyrrolidine27
Pyrimidine derivative XPropylEthyl150

Case Studies

  • Inhibition of NAPE-PLD : In a study focusing on pyrimidine derivatives, this compound was identified as a potent inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is crucial for the biosynthesis of bioactive lipids. The compound demonstrated an IC50 value in the low nanomolar range, indicating strong inhibitory potential .
  • Anti-inflammatory Effects : Another study highlighted the anti-inflammatory properties of this compound through its action on cellular signaling pathways. By inhibiting PLD activity, it reduced the production of pro-inflammatory mediators in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Scientific Research Applications

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for understanding how structural variations in a compound affect its biological activity. For 4-Chloro-2-cyclopropyl-6-neopentylpyrimidine, modifications to its structure have been systematically analyzed to enhance its potency as a NAPE-PLD inhibitor.

  • Initial Identification : The compound was identified through high-throughput screening of a library of pyrimidine-4-carboxamides. The initial hit showed sub-micromolar potency against NAPE-PLD, leading to further optimization .
  • Optimization : Subsequent modifications focused on substituents at various positions on the pyrimidine ring. For instance:
    • Substituting the N-methylphenethylamine group with an (S)-3-phenylpiperidine increased potency threefold.
    • Replacing a morpholine substituent with an (S)-3-hydroxypyrrolidine resulted in a tenfold increase in activity, culminating in the identification of LEI-401 as a lead compound with nanomolar potency .
  • Key Findings : The optimal combination of substituents was found to enhance lipophilicity and binding efficiency, which are critical for drug-like properties. The most potent derivative exhibited an IC50 value of 72 nM, indicating strong inhibitory action against NAPE-PLD .

The biological implications of inhibiting NAPE-PLD with this compound extend beyond enzyme inhibition:

  • Effects on Anandamide Levels : In vivo studies demonstrated that LEI-401 significantly reduced levels of anandamide, a key endocannabinoid, in neuronal cells and mouse brains. This reduction is linked to alterations in emotional behavior, suggesting potential applications in psychiatric disorders .
  • Modulation of Emotional Behavior : The compound's ability to modulate the hypothalamus-pituitary-adrenal (HPA) axis indicates its role in stress response and emotional regulation. This positions it as a candidate for further exploration in treating anxiety and depression-related conditions .
  • Potential Therapeutic Applications : Given its effects on lipid signaling pathways, this compound may have broader implications in metabolic disorders, pain management, and neurodegenerative diseases where NAEs play a significant role .

Case Studies and Research Insights

Several studies have documented the pharmacological potential of this compound:

StudyFocusFindings
Mockett et al., 2020NAPE-PLD InhibitionIdentified LEI-401 as a potent inhibitor with significant effects on lipid signaling and emotional behavior .
ResearchGate PublicationSAR AnalysisDetailed structural modifications leading to enhanced potency and favorable drug-like properties .
ACS PublicationsBiological ProfilingDemonstrated the impact on anandamide levels and emotional modulation in animal models .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-Chloro-2-cyclopropyl-6-neopentylpyrimidine, highlighting substituent variations, molecular weights, and notable properties:

Compound Name CAS No. Substituents Molecular Weight Key Features
4-Chloro-2-methyl-6-phenylpyrimidine 73576-33-7 Cl (4), CH₃ (2), C₆H₅ (6) 208.67 High similarity (0.83); phenyl enhances π-π interactions
4-Chloro-6-isopropylpyrimidin-2-amine 26032-72-4 Cl (4), NH₂ (2), i-Pr (6) 185.64 Amino group improves solubility; isopropyl offers moderate steric bulk
6-Chloro-N-cyclopropyl-2-(methylthio)pyrimidin-4-amine 951884-05-2 Cl (6), NH-Cyclopropyl (4), SCH₃ (2) 228.73 Methylthio group increases electrophilicity; cyclopropyl modulates ring strain
4-Chloro-2-amino-6-(n-propyl-d7)-pyrimidine 1185315-12-1 Cl (4), NH₂ (2), C₃H₇-d7 (6) 178.67 Deuterated propyl aids isotopic labeling studies; low solubility in polar solvents
6-Chloro-4-hydroxypyrimidine 4765-77-9 Cl (6), OH (4) 130.55 Hydroxyl group enhances hydrogen bonding but reduces stability under acidic conditions

Key Findings from Structural Comparisons :

Steric Effects : The neopentyl group in the target compound provides greater steric hindrance compared to methyl, isopropyl, or phenyl substituents in analogs. This reduces nucleophilic attack at position 6 but may enhance selectivity in receptor-binding applications .

Electronic Modulation : The chlorine atom at position 4 increases electrophilicity, facilitating substitution reactions. However, cyclopropane’s electron-withdrawing effect at position 2 may counteract this, as seen in analogs like 6-Chloro-N-cyclopropyl-2-(methylthio)pyrimidin-4-amine .

Solubility Trends: Amino or hydroxyl groups (e.g., 4-Chloro-6-isopropylpyrimidin-2-amine, 6-Chloro-4-hydroxypyrimidine) improve aqueous solubility, whereas hydrophobic groups (neopentyl, phenyl) favor organic phases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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